![molecular formula C17H12FN3O2S B2925786 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-55-7](/img/structure/B2925786.png)
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
The compound “6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of furimazine . Furimazine derivatives are known for their bioluminescence properties and are used in nanoluciferase bioluminescence .
Chemical Reactions Analysis
The compound is used in the synthesis of novel furimazine derivatives for nanoluciferase bioluminescence . The exact chemical reactions involving this compound are not specified in the available resources.Scientific Research Applications
Anticancer Potential
A series of derivatives of imidazo[2,1-b]thiazole, including the compound of interest, have been synthesized and evaluated for their anticancer properties. These compounds have shown potential in inhibiting cancer cell growth, particularly in leukemia cells. For instance, some synthesized analogues exhibited strong cytotoxicity against leukemia cells, indicating their potential as chemotherapeutic agents (Karki et al., 2011). Another study synthesized a series of imidazo[2,1-b]thiazole compounds with modifications in their structure and found cytotoxic activity against colon cancer and melanoma cell lines, suggesting the potential utility of these compounds in treating these cancers (Abdel‐Maksoud et al., 2019).
Antiprotozoal Activity
Compounds based on the imidazo[2,1-b]thiazole framework have demonstrated strong antiprotozoal activity. A study involving dicationic imidazo[1,2-a]pyridines, which are structurally related to imidazo[2,1-b]thiazoles, showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the development ofnanoluciferase bioluminescence and as antiproliferative agents
Mode of Action
It’s worth noting that similar compounds have shown promising results in in vitro and in vivo biological evaluations . These compounds interact with their targets to produce bioluminescence, a process that can be used in various biological applications .
Biochemical Pathways
It’s known that similar compounds can affect thebioluminescence pathways . These compounds extend the substrates of the bioluminescence system, potentially affecting downstream effects .
Result of Action
Similar compounds have shownantiproliferative activities against a panel of cancer cell lines . This suggests that this compound could potentially have similar effects.
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPENPVAACXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide |
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